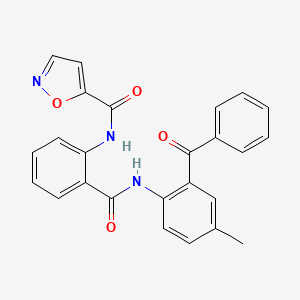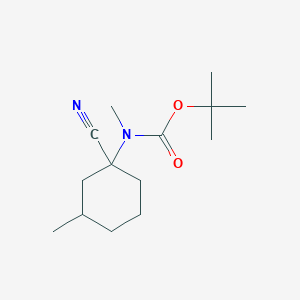
Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Biochemical Interactions
Metabolism in Insects and Mammals The compound tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate and its related derivatives have been studied for their metabolism in various species. Research indicates that both the tert-butyl group and the N-methyl group undergo hydroxylation during metabolism. In insects and mammals like mice, significant species variation in the yields of different types of oxidation products has been observed, suggesting the involvement of different enzymes in the metabolic pathways (Douch & Smith, 1971). A similar study on 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) confirmed these findings, emphasizing the hydroxylation of tert-butyl groups and the N-methyl group in both insects and mice (Douch & Smith, 1971).
Synthetic Applications The compound has also been utilized in synthetic chemistry. For example, tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate has been synthesized using asymmetric Mannich reactions, indicating the compound's utility in producing chiral amino carbonyl compounds, a critical component in various synthetic routes (Yang, Pan, & List, 2009).
Cytotoxic and Antioxidant Properties
Comparative Cytotoxicity Studies A comparative study of the cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb (2,6-di-tert-butyl-para-tolyl-methylcarbamate), was conducted using isolated rat hepatocytes. The study aimed to understand the toxic effects and metabolic pathways of these compounds, providing insights into their biochemical interactions and potential risks or benefits (Nakagawa, Yaguchi, & Suzuki, 1994).
Metabolite Cytotoxicity The cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) and its metabolites were studied in rat hepatocytes. The findings highlighted the significance of mitochondrial respiratory systems and protein thiols as targets for the compound and its metabolites, providing a comprehensive understanding of its biochemical impact (Suzuki, Yaguchi, Suga, & Nakagawa, 1997).
Synthetic and Chemical Properties
Synthetic Intermediates and Organic Transformations The compound has been used as a precursor in the synthesis of N-substituted pyrrolidin-3-ylmethanamine, indicating its role in the synthesis of important drug intermediates. The process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, showcasing the compound's utility in organic synthesis (Geng Min, 2010).
Role in Organic Chemistry The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates was prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating its use as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This indicates the compound's significant role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
特性
IUPAC Name |
tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11-7-6-8-14(9-11,10-15)16(5)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZQDBLWWZOVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
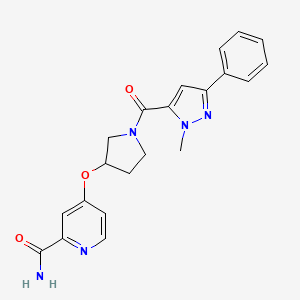
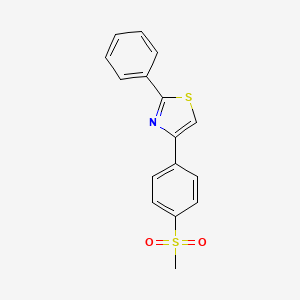
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)
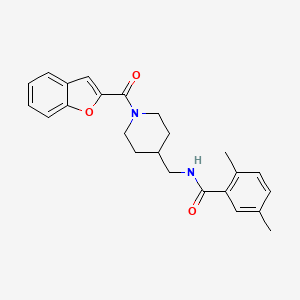
![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)
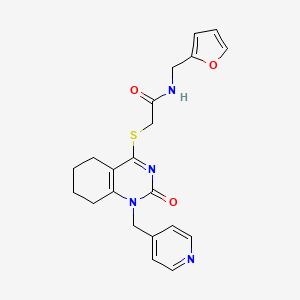
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2488876.png)
![4-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B2488877.png)
